2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine
CAS No.: 823795-86-4
Cat. No.: VC17336586
Molecular Formula: C16H15FN4
Molecular Weight: 282.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823795-86-4 |
|---|---|
| Molecular Formula | C16H15FN4 |
| Molecular Weight | 282.32 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H15FN4/c1-21(2)16-12(14-8-5-9-18-14)10-19-15(20-16)11-6-3-4-7-13(11)17/h3-10,18H,1-2H3 |
| Standard InChI Key | GCBZRTOSWTZKAK-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC(=NC=C1C2=CC=CN2)C3=CC=CC=C3F |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and condensations. For example, the preparation of similar pyrimidine derivatives often involves the reaction of appropriate precursors with amines or other nucleophiles.
Biological Activity
Compounds with similar structures have shown promise in various biological assays. For instance, pyrimidine derivatives are known to act as inhibitors of enzymes or receptors involved in cancer and other diseases. The presence of a fluorophenyl group could enhance the compound's ability to interact with specific biological targets.
Research Findings
While specific research findings on 2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine are not available, related compounds have been studied for their potential as:
-
VEGFR-2 Inhibitors: Compounds with pyrimidine and phenyl moieties have been explored for their antiangiogenic and antitumor activities .
-
Anticancer Agents: Fluorinated compounds have shown promise in cancer treatment due to their ability to modulate biological activity .
Data Tables
Given the lack of specific data on 2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine, we can consider a general table for similar compounds:
| Compound | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| Example Pyrimidine Derivative | C12H10N4O | 230.24 g/mol | VEGFR-2 Inhibition |
| Fluorinated Pyrrole Derivative | C10H8FN3 | 193.19 g/mol | Anticancer Activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume